methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

Description

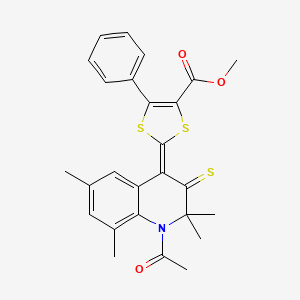

Methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate is a complex heterocyclic compound featuring a 1,3-dithiole ring fused with a quinoline-derived moiety. Key structural elements include:

- A Z-configuration at the exocyclic double bond, critical for its stereoelectronic properties.

- A 1,3-dithiole ring substituted with a phenyl group at position 5 and a methyl carboxylate at position 2.

- A 2,3-dihydroquinoline scaffold modified with acetyl, tetramethyl, and thioxo (C=S) groups. These substituents influence solubility, reactivity, and intermolecular interactions such as hydrogen bonding or π-stacking .

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and acetylative functionalization.

Properties

Molecular Formula |

C26H25NO3S3 |

|---|---|

Molecular Weight |

495.7 g/mol |

IUPAC Name |

methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate |

InChI |

InChI=1S/C26H25NO3S3/c1-14-12-15(2)20-18(13-14)19(23(31)26(4,5)27(20)16(3)28)25-32-21(17-10-8-7-9-11-17)22(33-25)24(29)30-6/h7-13H,1-6H3/b25-19- |

InChI Key |

BQBITORLYAPZFT-PLRJNAJWSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)/C(=C/3\SC(=C(S3)C(=O)OC)C4=CC=CC=C4)/C(=S)C(N2C(=O)C)(C)C)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C3SC(=C(S3)C(=O)OC)C4=CC=CC=C4)C(=S)C(N2C(=O)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives from the evidence, focusing on molecular features, spectral data, and synthetic yields.

Table 1: Structural and Spectroscopic Comparison

*The molecular formula of the target compound can be inferred as approximately C₂₉H₂₈N₂O₃S₃ based on its name.

Key Comparative Insights:

Structural Complexity: The target compound exhibits greater structural complexity due to its fused quinoline-dithiole system, compared to the thiazolo-pyrimidine derivatives (11a, 11b) or simpler thiazole-based structures ().

Functional Groups and Reactivity :

- The thioxo (C=S) group in the target compound distinguishes it from the dioxo (C=O) groups in compounds 11a and 11b. This difference may alter hydrogen-bonding capabilities and redox behavior .

- The phenyl substituent on the dithiole ring (target) vs. furan (11a, 11b) introduces divergent electronic effects; phenyl groups are stronger electron-withdrawing moieties, which could modulate charge-transfer properties .

Spectral Data :

- Nitrile (CN) stretches in 11a and 11b (~2,210 cm⁻¹) are absent in the target compound, which instead features ester (C=O) and thioxo (C=S) IR signals. These peaks are critical for confirming functionalization during synthesis .

Synthetic Yields: Compounds 11a and 11b were synthesized in 68% yield under reflux conditions, suggesting that similar methods could be optimized for the target compound.

Crystallographic Analysis :

- Tools like SHELXL and WinGX () are widely used for refining crystal structures of such compounds. The target’s stereochemical complexity (Z-configuration) would necessitate precise crystallographic validation to confirm regiochemistry and packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.